3-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide
Description
3-METHOXY-N-[2-(TRIFLUOROMETHYL)PHENYL]-1-BENZENESULFONAMIDE is a chemical compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable target in various scientific research and industrial applications.
Properties
Molecular Formula |
C14H12F3NO3S |
|---|---|
Molecular Weight |
331.31 g/mol |
IUPAC Name |
3-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C14H12F3NO3S/c1-21-10-5-4-6-11(9-10)22(19,20)18-13-8-3-2-7-12(13)14(15,16)17/h2-9,18H,1H3 |
InChI Key |
UJBDUQYXZDIKFG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-METHOXY-N-[2-(TRIFLUOROMETHYL)PHENYL]-1-BENZENESULFONAMIDE typically involves the use of Suzuki–Miyaura coupling reactions . This method is favored due to its mild reaction conditions and the ability to tolerate various functional groups. The process involves the coupling of boron reagents with halogenated aromatic compounds in the presence of a palladium catalyst . Industrial production methods may involve the use of high-temperature vapor-phase reactions with transition metal-based catalysts .
Chemical Reactions Analysis
3-METHOXY-N-[2-(TRIFLUOROMETHYL)PHENYL]-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially involving the trifluoromethyl group.
Common reagents used in these reactions include palladium catalysts for coupling reactions and fluoride sources for nucleophilic substitutions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-METHOXY-N-[2-(TRIFLUOROMETHYL)PHENYL]-1-BENZENESULFONAMIDE involves the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, followed by nucleophilic substitution by a fluoride . This mechanism is crucial for its reactivity and effectiveness in various applications.
Comparison with Similar Compounds
Similar compounds include:
(Trifluoromethoxy)benzene: Known for its use in organic synthesis and as a reagent in various chemical reactions.
Trifluoromethyl ketones: Valuable synthetic targets in medicinal chemistry.
N-(3,5-Bis(trifluoromethyl)phenyl)-2-chloroacetamide: Used in fragment-based covalent ligand discovery.
Compared to these compounds, 3-METHOXY-N-[2-(TRIFLUOROMETHYL)PHENYL]-1-BENZENESULFONAMIDE offers unique advantages in terms of stability and bioavailability, making it a preferred choice in specific applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
